2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride
Description
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride is a pyridinium salt characterized by a quaternary nitrogen center, with substituents including a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and a methyl (-CH₃) group at position 1. Its molecular formula is C₇H₇ClN₂O, with a calculated molecular weight of ~170.6 g/mol. Pyridinium salts are often utilized in ionic liquids, catalysis, and pharmaceutical intermediates due to their ionic nature and tunable substituents. However, the provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs and general pyridinium chemistry.
Properties
IUPAC Name |
3-hydroxy-1-methylpyridin-1-ium-2-carbonitrile;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c1-9-4-2-3-7(10)6(9)5-8;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZSNPKQODONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1C#N)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride typically involves the reaction of 3-hydroxy-1-methylpyridine with cyanogen chloride in the presence of a suitable base. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
The compound is widely utilized as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals. For example, it has been used in the synthesis of chromenoimidazoles through nucleophilic cyclization reactions involving salicylic aldehydes . The versatility of 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride makes it an essential tool for chemists aiming to develop new compounds with specific functionalities.
Comparison with Similar Compounds
| Compound Name | Structure | Application |
|---|---|---|
| 3-Hydroxy-1-methylpyridin-1-ium bromide | Similar structure with bromide ion | Organic synthesis |
| 2-Cyano-3-hydroxy-1-methylpyridin-1-ium bromide | Similar structure with bromide ion | Organic synthesis |
Biological Applications
Potential Biological Activities
Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to explore its interactions with biomolecules, which could lead to therapeutic applications. For instance, preliminary findings suggest that derivatives of this compound may possess antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Activity
In a recent study, derivatives of this compound demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a lead compound in drug development .
Industrial Applications
Corrosion Inhibition
Another notable application of this compound is in the field of corrosion inhibition. The compound can be incorporated into aqueous environments to form protective layers on metal surfaces, thereby reducing corrosion rates. This application is particularly relevant in the oil and gas industry, where internal corrosion of pipelines is a significant concern .
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride with Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (), a pyridine derivative with halogen and acrylate substituents :
| Property | This compound | Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate |
|---|---|---|
| Molecular Formula | C₇H₇ClN₂O | C₉H₇ClINO₂ |
| Molecular Weight (g/mol) | ~170.6 | 323.52 |
| Substituents | Cyano, hydroxy, methyl | Chloro, iodo, acrylate ester |
| Key Features | Ionic, polar, H-bonding potential | Halogenated, reactive in cross-coupling reactions |
| Potential Applications | Pharmaceuticals, ionic liquids | Organic synthesis, catalytic intermediates |
Key Differences:
Electronic Effects: The cyano group in the target compound withdraws electron density, stabilizing the pyridinium ring. In contrast, the iodo and chloro substituents in the analog () enhance electrophilicity, making it reactive in cross-coupling reactions .
Reactivity :
- The pyridinium structure of the target compound may facilitate nucleophilic substitution at the methyl group or deprotonation at the hydroxy position.
- The halogenated analog () is more suited for Suzuki or Ullmann couplings due to its iodo and chloro substituents .
Synthesis and Characterization: Structural determination of the target compound could employ crystallographic tools like SHELX, widely used for small-molecule refinement .
Biological Activity
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride (CAS No. 24027-03-0) is an organic compound with notable biological activities and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the molecular formula CHClNO and is typically found as a white to pale yellow solid. It exhibits partial solubility in water and organic solvents, which influences its biological interactions.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes or receptors, leading to various biological effects, including antimicrobial and possibly anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:
- Mycobacterium species : The compound showed promising results against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Pathogen | MIC (μM) | Reference |
|---|---|---|
| Mycobacterium kansasii | 31.75 | |
| Methicillin-resistant S. aureus | 29.17 | |
| Escherichia coli | Not specified |
Cytotoxicity
In vitro studies have demonstrated that the compound exhibits low cytotoxicity against human monocytic leukemia THP-1 cell lines, indicating a favorable safety profile for potential therapeutic uses .
Case Studies
A notable study evaluated the structure-antimicrobial activity relationships of compounds similar to this compound. The findings highlighted that modifications in the chemical structure could significantly enhance antimicrobial potency, particularly against mycobacterial infections .
Research Applications
The compound is not only useful in antimicrobial research but also in various other scientific fields:
- Organic Synthesis : Acts as a reagent for synthesizing complex organic molecules.
- Pharmacology : Investigated for its potential role in drug development due to its unique biological properties.
- Material Science : Used in developing specialty chemicals and materials .
Comparative Analysis
When compared to similar compounds such as 3-Hydroxy-1-methylpyridin-1-ium bromide, this compound demonstrates unique ionic properties and reactivity that may enhance its biological activity.
| Compound | Ionic Type | Biological Activity |
|---|---|---|
| This compound | Chloride | Antimicrobial |
| 3-Hydroxy-1-methylpyridin-1-ium bromide | Bromide | Moderate antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
